1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine
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Overview
Description
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is a chemical compound with the molecular formula C16H23NSi and a molecular weight of 257.45 g/mol . It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further substituted with a trimethylsilyl-ethynyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the phenyl group.
Coupling Reaction: The phenyl group is then coupled with the trimethylsilyl-ethynyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is carried out under mild conditions, typically in the presence of a base and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine can be compared with other similar compounds:
N-Methyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}methanamine: This compound has a similar structure but differs in the substitution on the piperidine ring.
1-(4-amino-3-((trimethylsilyl)ethynyl)phenyl)ethan-1-one: This compound has an amino group and a ketone functional group, making it distinct from this compound.
1,3,5-tris((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)benzene: This compound has multiple trimethylsilyl-ethynyl groups attached to a benzene ring, providing different chemical properties.
This compound stands out due to its unique combination of a piperidine ring and a trimethylsilyl-ethynyl group, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
trimethyl-[2-(4-piperidin-1-ylphenyl)ethynyl]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NSi/c1-18(2,3)14-11-15-7-9-16(10-8-15)17-12-5-4-6-13-17/h7-10H,4-6,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOEPQJLLAUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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